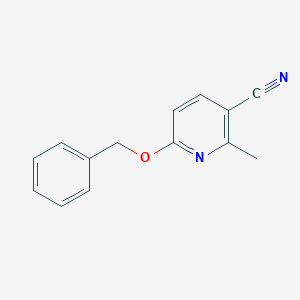![molecular formula C11H20N2O2 B13005983 tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13005983.png)
tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate: is a chemical compound with the molecular formula C11H20N2O2
Preparation Methods
The synthesis of tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (6-aminobicyclo[31
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research has investigated its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate: A similar compound with a different substitution pattern on the bicyclic ring.
tert-Butyl (6-oxabicyclo[3.1.0]hexan-3-yl)carbamate: A related compound with an oxygen atom in the bicyclic ring. These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound in terms of its specific interactions and applications.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(6-amino-2-bicyclo[3.1.0]hexanyl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-8(7)9(6)12/h6-9H,4-5,12H2,1-3H3,(H,13,14) |
InChI Key |
NKLUMVARBVWVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


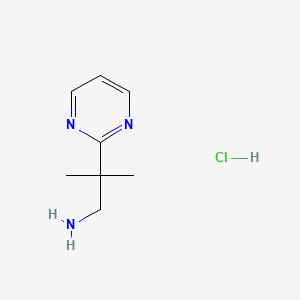

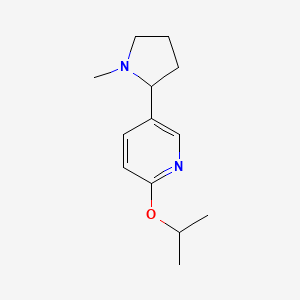
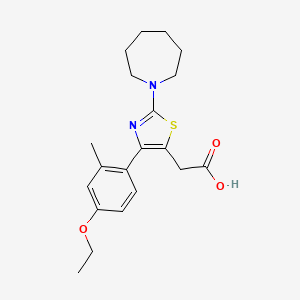
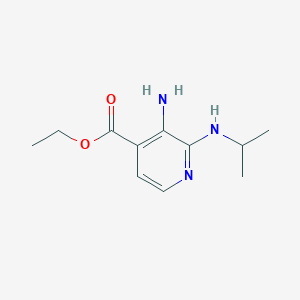
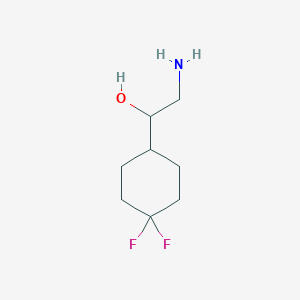
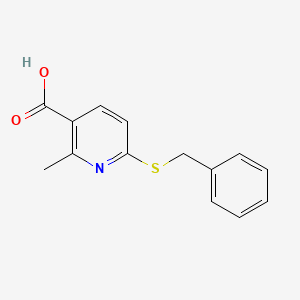

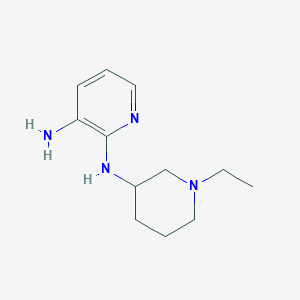
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one](/img/structure/B13005946.png)



